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Human Defensin NP-1 - 148093-65-6

Human Defensin NP-1

Catalog Number: EVT-8402223
CAS Number: 148093-65-6
Molecular Formula: C150H222N44O38S6
Molecular Weight: 3442.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Human Defensin NP-1 is predominantly produced in neutrophils, a type of white blood cell essential for the immune response. It is synthesized as a precursor protein that undergoes post-translational modifications to become biologically active. The gene encoding Human Defensin NP-1 is located on chromosome 8 and is part of a larger cluster of defensin genes.

Classification

Human Defensin NP-1 belongs to the alpha defensins subclass, characterized by their structure that includes six cysteine residues forming three disulfide bonds. This structural feature is critical for their stability and function.

Synthesis Analysis

Methods

Human Defensin NP-1 can be synthesized through various methods, including recombinant DNA technology and solid-phase peptide synthesis.

  1. Recombinant DNA Technology: This method involves cloning the gene encoding Human Defensin NP-1 into expression vectors such as Escherichia coli. The process typically includes:
    • Amplification of the NP-1 gene using polymerase chain reaction.
    • Cloning into plasmids like pET-31b(+).
    • Transformation into E. coli for protein expression.
    • Induction with isopropyl β-D-thiogalactopyranoside to promote protein synthesis.
    • Purification using affinity chromatography techniques .
  2. Solid-Phase Peptide Synthesis: This approach uses F-moc chemistry to synthesize peptides on a resin support. The process involves:
    • Coupling amino acids sequentially while protecting functional groups.
    • Cleavage from the resin and deprotection to yield the final peptide product.
    • Purification by high-performance liquid chromatography .

Technical Details

The expression system typically used for recombinant production involves optimizing conditions such as temperature, induction time, and growth media to maximize yield and activity of Human Defensin NP-1.

Molecular Structure Analysis

Structure

The molecular structure of Human Defensin NP-1 consists of approximately 29 amino acids arranged in a specific folding pattern stabilized by disulfide bonds. The peptide adopts a characteristic three-dimensional structure that is essential for its biological activity.

Data

The molecular weight of Human Defensin NP-1 is around 3,439 Da. Its sequence contains several positively charged residues that contribute to its interaction with negatively charged microbial membranes.

Chemical Reactions Analysis

Reactions

Human Defensin NP-1 exhibits various chemical reactions, primarily related to its antimicrobial activity:

  1. Membrane Permeabilization: The peptide interacts with microbial membranes, leading to pore formation that disrupts membrane integrity.
  2. Proteolytic Activation: The inactive precursor form of Human Defensin NP-1 can be activated by serine proteases such as neutrophil elastase and proteinase 3, which cleave specific peptide bonds .

Technical Details

The activation process requires specific conditions, including the presence of calcium ions and appropriate pH levels to ensure optimal enzyme activity.

Mechanism of Action

Process

The mechanism by which Human Defensin NP-1 exerts its antimicrobial effects involves several steps:

  1. Binding to Microbial Membranes: The cationic nature of the peptide allows it to bind electrostatically to negatively charged bacterial membranes.
  2. Pore Formation: Upon binding, the peptide aggregates and forms pores in the membrane, leading to leakage of intracellular contents and cell death.
  3. Immune Modulation: In addition to direct antimicrobial action, Human Defensin NP-1 can modulate immune responses by attracting immune cells to sites of infection .

Data

Studies have shown that concentrations as low as 5 µg/ml can effectively inhibit bacterial growth, demonstrating its potency against pathogens like Escherichia coli and Staphylococcus aureus.

Physical and Chemical Properties Analysis

Physical Properties

Human Defensin NP-1 is a water-soluble peptide with high stability under physiological conditions. It has a relatively low melting point due to its small size.

Chemical Properties

The chemical properties include:

  • Solubility: Highly soluble in aqueous solutions.
  • Stability: Stable under acidic conditions but sensitive to extreme pH values.
  • Activity: Retains antimicrobial activity across a range of temperatures .

Relevant Data or Analyses

Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to confirm the identity and purity of synthesized Human Defensin NP-1.

Applications

Scientific Uses

Human Defensin NP-1 has several applications in scientific research and potential therapeutic contexts:

  1. Antimicrobial Agents: Due to its potent antimicrobial properties, it is being explored for use in developing new antibiotics or antiseptics.
  2. Immunomodulators: Its ability to modulate immune responses makes it a candidate for therapies aimed at enhancing immune function in immunocompromised patients.
  3. Biotechnology: Used as a model system for studying peptide interactions with membranes and developing novel drug delivery systems .
Structural Determinants of HNP-1 Bioactivity

Primary Sequence Conservation and Cysteine Motif Topology

Human Neutrophil Peptide-1 (HNP-1) belongs to the α-defensin family characterized by a highly conserved 30-residue backbone containing six invariant cysteine residues (20% of total sequence) and four arginine residues (13.3%). This cationic peptide is encoded by the DEFA1 and DEFA3 genes clustered on chromosome 8p23.1. The primary sequence (ACYCRIPACIAGERRYGTCIYQGRLWAFCC) undergoes post-translational processing from a 94-amino acid prepropeptide: Signal peptide cleavage is followed by removal of a 45-residue pro-region, yielding the mature peptide [1] [3]. The cysteine spacing pattern (Cys²–Cys⁹–Cys¹⁵–Cys²⁰–Cys²⁵–Cys³⁰) is strictly conserved across mammalian α-defensins, enabling a specific tri-disulfide topology critical for function. Glycine¹⁷ and arginine⁵–glutamate¹³ salt bridges further stabilize the fold against enzymatic degradation [1] [3].

Table 1: Conserved Residues in Mature Human Neutrophil Peptide-1

Residue TypePosition(s)Functional Role
Cysteine2,9,15,20,25,30Disulfide bond formation
Arginine5,14,18,24Cationic charge; Membrane interaction
Glycine17Beta-bulge formation; Dimerization
Hydrophobic16,20,25,26,28Pathogen membrane insertion

Disulfide Bond Configuration and Stability Implications

HNP-1’s tertiary structure is stabilized by three specific disulfide pairings: Cys¹–Cys⁶ (C2–C30), Cys²–Cys⁴ (C9–C25), and Cys³–Cys⁵ (C15–C20). This C1–C6, C2–C4, C3–C5 connectivity constrains the peptide into a rigid triple-stranded β-sheet. Disruption through reduction/alkylation abolishes antiviral activity against herpes simplex virus and diminishes bactericidal function by >90% [1] [8] [9]. The disulfide network confers exceptional biophysical stability:

  • Thermodynamic stabilization: Reduces entropy of the unfolded state and enhances folded-state enthalpy [9].
  • Protease resistance: Shielding by the disulfide core prevents degradation by bacterial proteases [1].
  • Mechanical stability: Single-molecule force spectroscopy reveals disulfide-bonded HNP-1 withstands unfolding forces ~30% higher than reduced counterparts (440 pN vs. 339 pN) [9]. Notably, disulfide bonds exhibit context-dependent mechanical roles—while enhancing stability in HNP-1, they reduce unfolding force in engineered titin domains due to altered unfolding pathways [9].

Dimerization and Quaternary Structure Dynamics

HNP-1 self-associates into dimers via hydrogen bonds between β₂-strands (residues 18 and 20) of adjacent monomers, forming a six-stranded antiparallel β-sheet. This creates an amphipathic "basket" with a hydrophobic base (Phe²⁸, Ile²⁰, Leu²⁵, Trp²⁶) and cationic rim [1] [6] [7]. Key determinants of dimerization include:

  • Trp²⁶: Aromatic stacking mediates dimer interface stability; Trp²⁶Ala mutation reduces dimer affinity >10-fold [7] [10].
  • Concentration dependence: Solid-state NMR shows monomer-dimer equilibrium shifts toward oligomers at high peptide:lipid ratios (>1:18) in membranes [6].

Membrane-bound dimer topology adopts a "dimer pore" configuration: Hydrophobic bases insert into lipid bilayers while cationic tops line an aqueous pore. This contrasts with toroidal pores of β-hairpin peptides like protegrin-1, as HNP-1 causes minimal lipid disordering [6]. Functionally, dimerization is essential for:

  • Staphylococcus aureus killing (dimerization-impaired N-methyl-Ile²⁰ mutants show >70% activity loss) [7] [10].
  • Anthrax lethal factor inhibition (rescued in disulfide-tethered W26A-HNP-1 dimers) [10].
  • HIV gp120 binding via Trp²⁶-mediated hydrophobic contact [7].

Table 2: Dimerization-Dependent Functions of Human Neutrophil Peptide-1

FunctionDimer-Dependent?Key Residues
S. aureus killingYesTrp²⁶, Ile²⁰, Leu²⁵
E. coli killingNoArg⁵⁻²⁴, hydrophobic C-terminus
Anthrax LF inhibitionYesTrp²⁶
HIV gp120 bindingYesTrp²⁶

Role of Hydrophobic Residues in Pathogen Interaction

C-terminal hydrophobicity governs membrane insertion and target recognition. Trp²⁶ is indispensable for:

  • Lipid II binding: In silico studies show Trp²⁶ anchors HNP-1 to lipid II pyrophosphate, disrupting cell wall biosynthesis [1] [5].
  • Pathogen adsorption: Mediates HNP-1 docking onto bacterial surfaces prior to membrane permeabilization [5] [8].
  • Self-association: Drives higher-order oligomerization critical for pore formation [7].

Mutational analyses confirm hydrophobic residues Tyr¹⁶, Ile²⁰, Leu²⁵, and Phe²⁸ determine bactericidal specificity:

  • Hydrophobicity at positions 20, 25, and 28 correlates with activity against S. aureus [1].
  • Leu²⁵Ala and Phe²⁸Ala mutants exhibit 4–8-fold reduced potency despite intact disulfides [7] [8].
  • Trp²⁶Ala mutation abolishes inner membrane permeabilization in E. coli, though outer membrane disruption remains intact [8].

Truncated Analogues and Functional Mimetics

Linear HNP-1 analogs lacking disulfide bonds retain partial antimicrobial activity, confirming roles beyond structural stabilization:

  • HNP-1ΔC (full sequence without cysteines): Kills E. coli and S. aureus at 10–25 μg/ml, insensitive to proton motive force dissipation by CCCP [8].
  • HNP-1ΔC18 (residues 10–28 without cysteines): Active against E. coli (LC 25 μg/ml) but not P. aeruginosa; functions in 100 mM NaCl [8].
  • HNP-1ΔC18A: Gly¹⁰-to-Ala substitution enhances S. aureus killing 2-fold versus HNP-1ΔC18 [8].

Table 3: Properties of Linear Human Neutrophil Peptide-1 Analogues

AnalogueSequence LengthKey ModificationsAntibacterial SpectrumSerum Sensitivity
HNP-1ΔC28 residuesCysteines deletedGram+/− (excl. P. aeruginosa)High
HNP-1ΔC1818 residuesN-terminal 9 residues + 3 Cys deletedE. coli, S. aureusLow
HNP-1ΔC18A18 residuesΔC18 with Gly¹⁰→AlaEnhanced anti-staphylococcalLow

Engineered cyclic analogs with non-native disulfide connectivities (e.g., Cys¹⁵–Cys²⁵, Cys²⁰–Cys³⁰) show activity against multidrug-resistant E. coli, suggesting disulfide bonds primarily constrain conformational sampling rather than directly mediate target interaction [1] [8]. Hydrophobic C-terminal mimetics (e.g., VVVL-motif peptides) bind lipid II with higher affinity than wild-type HNP-1, supporting rational design of truncated therapeutics [1].

Properties

CAS Number

148093-65-6

Product Name

Human Defensin NP-1

IUPAC Name

(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-58-(3-amino-3-oxopropyl)-87-[[(2S)-2-aminopropanoyl]amino]-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid

Molecular Formula

C150H222N44O38S6

Molecular Weight

3442.0 g/mol

InChI

InChI=1S/C150H222N44O38S6/c1-14-74(6)116-142(227)171-78(10)121(206)166-64-112(200)173-97(49-51-115(203)204)129(214)175-93(32-23-53-162-148(155)156)127(212)174-94(33-24-54-163-149(157)158)128(213)180-99(59-83-36-42-87(196)43-37-83)125(210)168-66-114(202)190-119(81(13)195)144(229)188-108-71-236-233-68-105-136(221)176-95(34-25-55-164-150(159)160)130(215)193-118(76(8)16-3)145(230)194-56-26-35-110(194)141(226)170-80(12)123(208)185-107(139(224)191-116)70-235-234-69-106(138(223)189-109(146(231)232)72-238-237-67-104(184-120(205)77(9)151)137(222)181-101(135(220)186-105)60-84-38-44-88(197)45-39-84)187-134(219)100(58-82-27-18-17-19-28-82)178-122(207)79(11)169-131(216)103(62-86-63-165-91-30-21-20-29-90(86)91)182-132(217)98(57-73(4)5)179-126(211)92(31-22-52-161-147(153)154)172-113(201)65-167-124(209)96(48-50-111(152)199)177-133(218)102(61-85-40-46-89(198)47-41-85)183-143(228)117(75(7)15-2)192-140(108)225/h17-21,27-30,36-47,63,73-81,92-110,116-119,165,195-198H,14-16,22-26,31-35,48-62,64-72,151H2,1-13H3,(H2,152,199)(H,166,206)(H,167,209)(H,168,210)(H,169,216)(H,170,226)(H,171,227)(H,172,201)(H,173,200)(H,174,212)(H,175,214)(H,176,221)(H,177,218)(H,178,207)(H,179,211)(H,180,213)(H,181,222)(H,182,217)(H,183,228)(H,184,205)(H,185,208)(H,186,220)(H,187,219)(H,188,229)(H,189,223)(H,190,202)(H,191,224)(H,192,225)(H,193,215)(H,203,204)(H,231,232)(H4,153,154,161)(H4,155,156,162)(H4,157,158,163)(H4,159,160,164)/t74-,75-,76-,77-,78-,79-,80-,81+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,116-,117-,118-,119-/m0/s1

InChI Key

KRJOFJHOZZPBKI-KSWODRSDSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)C(C)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)[C@H](C)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C

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